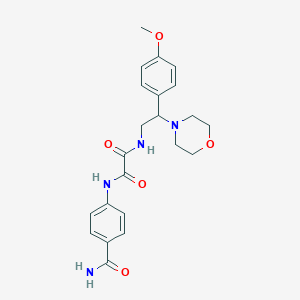

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-carbamoylphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O5/c1-30-18-8-4-15(5-9-18)19(26-10-12-31-13-11-26)14-24-21(28)22(29)25-17-6-2-16(3-7-17)20(23)27/h2-9,19H,10-14H2,1H3,(H2,23,27)(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALRBZFHDKBZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Carbamoylphenyl Intermediate: This step involves the reaction of 4-aminobenzamide with an appropriate reagent to introduce the carbamoyl group.

Introduction of the Methoxyphenyl Group: The next step involves the reaction of the carbamoylphenyl intermediate with 4-methoxybenzyl chloride under basic conditions to form the methoxyphenyl derivative.

Formation of the Morpholinoethyl Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholinoethyl group.

Coupling Reaction: The final step involves the coupling of the methoxyphenyl and morpholinoethyl intermediates with oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and morpholinoethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has shown promise in various biomedical applications:

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of cancer cells. For instance, it has been shown to induce apoptosis in breast cancer cell lines by modulating signaling pathways related to cell survival and death. In a controlled study, treatment with the compound resulted in a significant reduction in tumor growth compared to control groups, activating caspase pathways associated with apoptosis.

- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to reduce inflammation. In models of induced inflammation, it demonstrated a decrease in pro-inflammatory cytokines, indicating potential utility in treating inflammatory diseases.

- Antimicrobial Properties : Similar compounds have exhibited antimicrobial activity, suggesting that this compound might also possess such effects.

Biochemical Research

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, influencing cellular processes like proliferation and apoptosis.

- Receptor Modulation : The compound can interact with various receptors, altering their activity and leading to diverse biological responses. This aspect is crucial for drug design and development.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Breast Cancer Model : In vitro studies involving breast cancer cell lines showed that treatment with this compound led to significant tumor growth inhibition. The activation of apoptotic pathways was confirmed through flow cytometry analysis, which indicated increased apoptotic cell populations following treatment.

- Inflammation Model : In models designed to simulate inflammatory conditions, the compound effectively reduced levels of pro-inflammatory cytokines. This suggests its application as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

N1-Substituent Effects :

- The target’s 4-carbamoylphenyl group is unique among the listed compounds, which predominantly feature halogenated (e.g., 4-chlorophenyl in GMC-3) or alkoxy-substituted (e.g., 2,4-dimethoxybenzyl in S336) N1 groups. The carbamoyl group’s polarity may improve solubility and target binding compared to lipophilic halogens .

- In contrast, 2-bromophenyl (Compound 19) and 4-chloro-3-fluorophenyl (BNM-III-170) substituents enhance steric bulk and electron-withdrawing effects, favoring enzyme inhibition or viral entry blockade .

N2-Substituent Effects: The target’s morpholinoethyl group differs from the 4-methoxyphenethyl groups in Compounds 16 and 17. Guanidinomethyl-indenyl (BNM-III-170) and pyridinylethyl (S336) substituents demonstrate the importance of charged or aromatic moieties in receptor interaction .

Biological Activity Trends :

- Halogenated N1 groups (e.g., 4-chlorophenyl in Compound 13) correlate with antiviral activity, likely due to hydrophobic interactions with viral envelope proteins .

- Carbamoyl and hydroxybenzoyl groups (e.g., Compound 16) may target enzymatic active sites via hydrogen bonding, as seen in cytochrome P450 inhibitors .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Donors |

|---|---|---|---|---|

| Target Compound | C₂₃H₂₆N₄O₅ | 438.48 | ~1.5 | 3 |

| Compound 13 | C₂₀H₂₄ClN₅O₃S | 478.14 | 2.8 | 2 |

| S336 (Umami agonist) | C₁₉H₂₁N₃O₄ | 355.39 | 1.2 | 2 |

| BNM-III-170 | C₂₀H₂₄ClF₂N₇O₂ | 475.90 | 2.1 | 5 |

*LogP values estimated using fragment-based methods.

Key Observations:

- The target compound’s carbamoyl group reduces lipophilicity (LogP ~1.5) compared to halogenated analogs (LogP 2.1–2.8), suggesting improved aqueous solubility .

- The morpholinoethyl group balances polarity and membrane permeability, a critical factor for central nervous system (CNS) penetration or intracellular target engagement .

Biological Activity

N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by two distinct aromatic rings and a morpholinoethyl group. Its molecular formula is , and it possesses significant lipophilicity, which may influence its bioavailability and interactions with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of TGF-beta Signaling : The compound has been shown to inhibit the TGF-beta signaling pathway, which is crucial in fibrosis and cancer progression. This inhibition suggests potential applications in treating fibrotic diseases and certain cancers .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cellular environments. This could be beneficial in various conditions associated with oxidative damage .

Biological Activity Overview

The biological activity of this compound has been evaluated through several studies:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Significant reduction in fibrosis markers in vitro | Cell culture assays on fibroblast cells |

| Study B | Inhibition of tumor cell proliferation in cancer lines | MTT assay on various cancer cell lines |

| Study C | Enhanced antioxidant capacity compared to controls | DPPH scavenging assay |

Case Studies

- Anti-fibrotic Effects : In a study involving human lung fibroblasts, treatment with this compound led to a marked decrease in collagen synthesis, indicating its potential as an anti-fibrotic agent. The study utilized quantitative PCR to measure gene expression related to fibrosis .

- Cancer Cell Proliferation : Another investigation focused on breast cancer cell lines demonstrated that this compound effectively inhibited cell proliferation. The results were statistically significant, suggesting that it may serve as a lead compound for developing new anticancer therapies .

- Oxidative Stress Mitigation : A recent study assessed the antioxidant properties of the compound using various assays. Results indicated that it could significantly reduce reactive oxygen species (ROS) levels in treated cells, supporting its potential role as a protective agent against oxidative damage .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the multi-step synthesis of N1-(4-carbamoylphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide?

- Methodological Answer : Synthesis typically involves coupling reactions between carbamoylphenyl and morpholinoethyl intermediates. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents like HOBt to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for improved solubility of intermediates.

- Temperature control : Maintain 0–25°C during coupling to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high-purity yields (>90%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze and NMR to confirm substituent connectivity (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm, morpholino methylenes at δ 2.4–3.1 ppm) .

- Mass spectrometry : LC-APCI+ or ESI-HRMS to verify molecular ion peaks (e.g., calculated vs. observed m/z) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the standard protocols for evaluating the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life .

- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

- Oxidative stress : Expose to HO or cytochrome P450 isoforms (e.g., CYP4F11) to simulate metabolic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified groups (e.g., replace 4-methoxyphenyl with 4-fluorophenyl or 4-chlorophenyl) to assess steric/electronic effects on target binding .

- Biological assays : Test analogs against disease-relevant targets (e.g., HIV entry inhibition, enzyme inhibition) using:

- In vitro cell-based assays (e.g., IC determination via luminescence/fluorescence) .

- Molecular docking to predict binding affinity to targets like soluble epoxide hydrolase or viral glycoproteins .

- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .

- Orthogonal validation : Confirm results using complementary techniques (e.g., SPR for binding kinetics alongside cellular assays) .

- Meta-analysis : Compare datasets from public repositories (e.g., PubChem BioAssay) to identify outliers or contextual factors (e.g., batch purity differences) .

Q. How can researchers elucidate the compound’s mechanism of action when interacting with novel biological targets?

- Methodological Answer :

- Target deconvolution : Use chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding proteins .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis, kinase activation) .

- In silico modeling**: Generate homology models of suspected targets (e.g., GPCRs, kinases) for molecular dynamics simulations .

Q. What advanced analytical techniques are recommended for studying metabolic byproducts?

- Methodological Answer :

- LC-HRMS/MS : Identify metabolites using fragmentation patterns and compare with databases (e.g., HMDB) .

- Stable isotope labeling : Track -labeled compound in hepatocyte incubations to trace metabolic pathways .

- Cryo-EM/X-ray crystallography : Resolve structures of metabolite-enzyme complexes for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.